molecular formula C8H12BrN3O B2529388 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylacetamide CAS No. 1205135-49-4

2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylacetamide

Cat. No.: B2529388
CAS No.: 1205135-49-4
M. Wt: 246.108
InChI Key: YTBIXYVZGYXUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a bromo group and two methyl groups on the pyrazole ring, as well as a methylacetamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide.

    Methylation: The brominated pyrazole is methylated using a methylating agent like methyl iodide.

    Acetamide formation: Finally, the methylated pyrazole is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-5-8(9)6(2)12(11-5)4-7(13)10-3/h4H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBIXYVZGYXUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.